Cas no 64517-88-0 (1,3-Dimethyl-1H-pyrazol-4-amine)
1,3-Dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dimethyl-1H-pyrazol-4-amine
- 4-Amino-1,3-dimethylpyrazole
- 1,3-Dimethyl-4-aminopyrazole
- 1,3-Dimethyl-4-aminopyrazole HCl
- 1H-Pyrazol-4-amine,1,3-dimethyl-
- 1,3-Dimethyl-4-aminopyrazole hydrochloride
- 1,3-dimethylpyrazol-4-amine
- 1H-PYRAZOL-4-AMINE, 1,3-DIMETHYL-
- 4-Amino-1,3-dimethyl-1H-pyrazole
- 1,3-dimethylpyrazole-4-ylamine
- 1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride
- AXLKRXWNAFFPDB-UHFFFAOYSA-
- AXLKRXWNAFFPDB-UHFFFAOYSA-N
- 1,3-Dimethyl-1H-pyrazole-4-amine
- BBL013092
- 1,3-Dimethyl-1H
- F2169-0759
- EN300-84117
- AM804192
- BB 0253217
- AKOS000302323
- W10154
- FT-0661769
- 1,3-Dimethyl-1H-pyrazol-4-ylamine
- CS-0119379
- SCHEMBL690803
- 64517-88-0
- SY026449
- BS-12963
- InChI=1/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3
- MFCD02055826
- A867868
- AB10629
- ALBB-003720
- STK348945
- DB-073507
-
- MDL: MFCD02055826
- Inchi: 1S/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3
- InChI Key: AXLKRXWNAFFPDB-UHFFFAOYSA-N
- SMILES: N1(C)C=C(C(C)=N1)N
Computed Properties
- Exact Mass: 111.08000
- Monoisotopic Mass: 111.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 83.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8
- XLogP3: 0
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.17
- Melting Point: No data available
- Boiling Point: 231.5°C at 760 mmHg
- Flash Point: 93.8 °C
- PSA: 43.84000
- LogP: 0.89190
- Vapor Pressure: No data available
1,3-Dimethyl-1H-pyrazol-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
1,3-Dimethyl-1H-pyrazol-4-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Dimethyl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 041911-250mg |
1,3-Dimethyl-1H-pyrazol-4-amine |
64517-88-0 | 95% | 250mg |
£29.00 | 2022-03-01 | |
| Fluorochem | 041911-10g |
1,3-Dimethyl-1H-pyrazol-4-amine |
64517-88-0 | 95% | 10g |
£450.00 | 2022-03-01 | |
| Alichem | A049005814-5g |
1,3-Dimethyl-1H-pyrazol-4-amine |
64517-88-0 | 95% | 5g |
$323.20 | 2023-09-01 | |
| Alichem | A049005814-10g |
1,3-Dimethyl-1H-pyrazol-4-amine |
64517-88-0 | 95% | 10g |
$519.40 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A831641-1g |
4-Amino-1,3-dimethylpyrazole |
64517-88-0 | 98% | 1g |
592.20 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02452-25g |
1,3-dimethyl-1h-pyrazol-4-amine |
64517-88-0 | 95% | 25g |
$690 | 2023-09-07 | |
| Frontier Specialty Chemicals | P12813-500 mg |
1,3-Dimethyl-4-aminopyrazole hydrochloride |
64517-88-0 | 500mg |
$ 42.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | P12813-1 g |
1,3-Dimethyl-4-aminopyrazole hydrochloride |
64517-88-0 | 1g |
$ 63.00 | 2022-11-04 | ||
| TRC | A607435-1g |
4-Amino-1,3-dimethylpyrazole |
64517-88-0 | 1g |
$ 178.00 | 2023-04-19 | ||
| TRC | A607435-10g |
4-Amino-1,3-dimethylpyrazole |
64517-88-0 | 10g |
$ 1372.00 | 2023-04-19 |
1,3-Dimethyl-1H-pyrazol-4-amine Suppliers
1,3-Dimethyl-1H-pyrazol-4-amine Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1,3-Dimethyl-1H-pyrazol-4-amine
Introduction to 1,3-Dimethyl-1H-pyrazol-4-amine (CAS No: 64517-88-0)
1,3-Dimethyl-1H-pyrazol-4-amine, identified by the Chemical Abstracts Service registry number CAS No: 64517-88-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class, a versatile scaffold known for its broad spectrum of biological activities and utility in drug design. The structural features of 1,3-Dimethyl-1H-pyrazol-4-amine, particularly its nitrogen-rich core and substituent patterns, make it a valuable building block for synthesizing novel bioactive molecules.
The pyrazole ring is a prominent pharmacophore in medicinal chemistry, exhibiting diverse pharmacological properties due to its ability to interact with various biological targets. The presence of methyl groups at the 1 and 3 positions enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and oral bioavailability. Additionally, the amine functionality at the 4-position provides a site for further chemical modification, enabling the development of derivatives with tailored biological activities.
Recent research has highlighted the potential of 1,3-Dimethyl-1H-pyrazol-4-amine in the development of therapeutic agents. Studies have demonstrated its role as an intermediate in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to modulate enzyme activity and receptor binding has made it a focus of interest for researchers exploring novel drug candidates. For instance, derivatives of 1,3-Dimethyl-1H-pyrazol-4-amine have been investigated for their inhibitory effects on kinases and other enzymes involved in cancer progression.
The pharmacokinetic profile of 1,3-Dimethyl-1H-pyrazol-4-amine has also been studied to optimize its delivery and efficacy. Preclinical trials have shown that this compound exhibits favorable solubility and stability, which are critical factors for pharmaceutical formulations. Furthermore, its metabolic pathways have been characterized to identify potential liabilities and improve drug safety. These findings contribute to a better understanding of how 1,3-Dimethyl-1H-pyrazol-4-amine behaves within biological systems and how it can be optimized for therapeutic use.
In addition to its pharmaceutical applications, 1,3-Dimethyl-1H-pyrazol-4-amine has been explored in materials science and agrochemical research. Its structural motifs have inspired the development of new materials with unique electronic properties, as well as agrochemicals with enhanced efficacy and environmental compatibility. The versatility of this compound underscores its importance as a chemical entity with wide-ranging potential applications.
The synthesis of 1,3-Dimethyl-1H-pyrazol-4-amine has been optimized through various methodologies to ensure high yield and purity. Common synthetic routes include condensation reactions involving hydrazines and ketones, followed by functional group transformations to introduce the desired substituents. Advances in catalytic processes have further refined these methods, making them more efficient and sustainable. These synthetic strategies are crucial for producing 1,3-Dimethyl-1H-pyrazol-4-amine on an industrial scale for research and commercial purposes.
Quality control and analytical techniques play a vital role in ensuring the integrity of 1,3-Dimethyl-1H-pyrazol-4-amine throughout its lifecycle. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to verify purity and structural identity. These analytical methods provide confidence in the compound’s quality and suitability for downstream applications.
The future prospects of 1,3-Dimethyl-1H-pyrazol-4-amine are promising, with ongoing research aimed at uncovering new biological activities and expanding its utility in drug discovery. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications that benefit human health. As our understanding of molecular interactions continues to grow, compounds like 1,3-Dimethyl-1H-pyrazol-4-amino will remain at the forefront of innovation in chemical biology.
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